ethyl 1,8-dimethyl-4-oxo-3a,9a-dihydro-3H-imidazo[1,2-a]quinoxaline-2-carboxylate
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Overview
Description
Ethyl 1,8-dimethyl-4-oxo-3a,9a-dihydro-3H-imidazo[1,2-a]quinoxaline-2-carboxylate is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,8-dimethyl-4-oxo-3a,9a-dihydro-3H-imidazo[1,2-a]quinoxaline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction can be catalyzed by phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and induced by visible light .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar cyclization reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,8-dimethyl-4-oxo-3a,9a-dihydro-3H-imidazo[1,2-a]quinoxaline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of imidazoquinoxaline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Industry: It may find applications in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ethyl 1,8-dimethyl-4-oxo-3a,9a-dihydro-3H-imidazo[1,2-a]quinoxaline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 1,8-dimethyl-4-oxo-3a,9a-dihydro-3H-imidazo[1,2-a]quinoxaline-2-carboxylate can be compared with other imidazoquinoxaline derivatives, such as:
Imidazo[1,5-a]quinoxalines: These compounds have similar structures but differ in the position of the nitrogen atoms within the ring system.
Quinoxalines: These are simpler compounds that lack the imidazole ring but share the quinoxaline core structure.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which can differ significantly from those of related compounds.
Properties
Molecular Formula |
C15H17N3O3 |
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Molecular Weight |
287.31 g/mol |
IUPAC Name |
ethyl 1,8-dimethyl-4-oxo-3a,9a-dihydro-3H-imidazo[1,2-a]quinoxaline-2-carboxylate |
InChI |
InChI=1S/C15H17N3O3/c1-4-21-15(20)12-9(3)18-11-7-8(2)5-6-10(11)16-14(19)13(18)17-12/h5-7,11,13,17H,4H2,1-3H3 |
InChI Key |
YOYSTFOKVZKGHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C3C=C(C=CC3=NC(=O)C2N1)C)C |
Origin of Product |
United States |
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